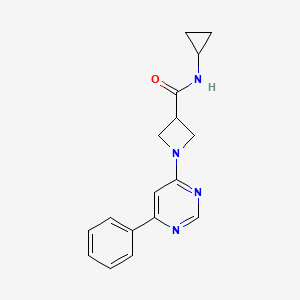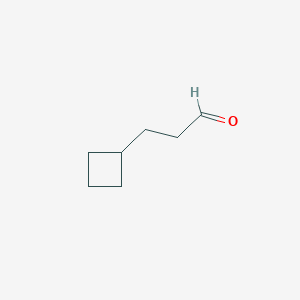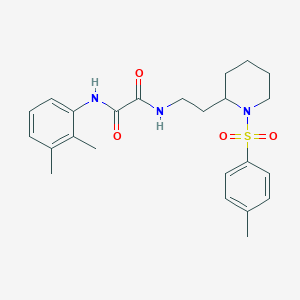![molecular formula C22H19N3OS B2976318 N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 1286727-19-2](/img/structure/B2976318.png)
N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[d]thiazole core with phenethyl and pyridin-2-ylmethyl substituents, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core One common approach is the cyclization of 2-aminobenzothiazole with an appropriate carboxylic acid derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mecanismo De Acción
The mechanism by which N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-phenethyl-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide
N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
N-phenethyl-N-(pyridin-2-ylmethyl)benzothiazole-2-carboxamide derivatives
Uniqueness: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide stands out due to its specific combination of phenethyl and pyridin-2-ylmethyl substituents, which contribute to its unique chemical and biological properties
Propiedades
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(21-24-19-11-4-5-12-20(19)27-21)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSZLGBYYXXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-benzyl-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2976236.png)

![6-(5-methylthiophene-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2976239.png)
![4-Isoxazolamine, 3-methyl-5-[(1E)-2-phenylethenyl]-](/img/structure/B2976240.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2976243.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2976246.png)
![3-(4-chlorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2976251.png)


![2-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2976254.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-YL)-2-phenyl-ethylamine hydrochloride](/img/structure/B2976255.png)

